N-benzyl-1-[(4-chlorobenzyl)sulfonyl]piperidine-4-carboxamide
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Overview
Description
N-benzyl-1-[(4-chlorobenzyl)sulfonyl]piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring, a benzyl group, a chlorobenzyl group, and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-1-[(4-chlorobenzyl)sulfonyl]piperidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Benzyl Group: The benzyl group is introduced through nucleophilic substitution reactions using benzyl halides.
Sulfonylation: The sulfonyl group is added using sulfonyl chlorides in the presence of a base.
Chlorobenzyl Group Addition: The chlorobenzyl group is introduced through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperatures, and pressure conditions to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-1-[(4-chlorobenzyl)sulfonyl]piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, involving reagents like alkyl halides and sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Benzyl halides, sulfonyl chlorides, bases like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-benzyl-1-[(4-chlorobenzyl)sulfonyl]piperidine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biology: The compound is used in biochemical assays to study enzyme interactions and receptor binding.
Industry: It is utilized in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N-benzyl-1-[(4-chlorobenzyl)sulfonyl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may bind to active sites, inhibiting or modulating the activity of these targets. This can lead to various biological effects, including changes in cellular signaling pathways and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-1-[(4-chlorophenyl)sulfonyl]piperidine-4-carboxamide
- N-benzyl-1-[(4-methylbenzyl)sulfonyl]piperidine-4-carboxamide
- N-benzyl-1-[(4-fluorobenzyl)sulfonyl]piperidine-4-carboxamide
Uniqueness
N-benzyl-1-[(4-chlorobenzyl)sulfonyl]piperidine-4-carboxamide is unique due to the presence of both benzyl and chlorobenzyl groups, which may confer specific binding properties and biological activities. Its structural features allow for diverse chemical modifications, making it a versatile compound in synthetic and medicinal chemistry.
Properties
Molecular Formula |
C20H23ClN2O3S |
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Molecular Weight |
406.9 g/mol |
IUPAC Name |
N-benzyl-1-[(4-chlorophenyl)methylsulfonyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C20H23ClN2O3S/c21-19-8-6-17(7-9-19)15-27(25,26)23-12-10-18(11-13-23)20(24)22-14-16-4-2-1-3-5-16/h1-9,18H,10-15H2,(H,22,24) |
InChI Key |
IKPZECGQYVRQCO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=CC=CC=C2)S(=O)(=O)CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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